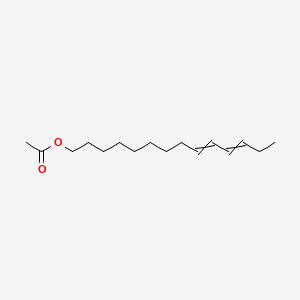
Prodlure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prodlure can be synthesized through various organic synthesis routes. One common method involves the esterification of (9Z,11E)-Tetradecadien-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Prodlure undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (9Z,11E)-Tetradecadien-1-ol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Prodlure has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication, particularly in pest control strategies.
Industry: Utilized in the development of pheromone-based pest control products.
Wirkmechanismus
Prodlure exerts its effects by mimicking the natural sex pheromones of certain insect species. It binds to specific olfactory receptors in the insects, triggering a behavioral response that leads to mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that result in the activation of neural circuits associated with mating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,E)-9,11-Tetradecadien-1-ol: The alcohol counterpart of Prodlure.
(Z,Z)-9,12-Tetradecadien-1-yl acetate: Another pheromone with a similar structure but different double bond configuration.
(E,E)-9,11-Tetradecadien-1-yl acetate: An isomer of this compound with both double bonds in the E configuration.
Uniqueness
This compound is unique due to its specific double bond configuration (9Z,11E), which is crucial for its biological activity as a sex pheromone. This configuration allows it to effectively mimic the natural pheromones of certain insect species, making it highly effective in pest control applications .
Eigenschaften
CAS-Nummer |
30562-09-5 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(9E,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6+ |
InChI-Schlüssel |
RFEQLTBBKNKGGJ-SCFJQAPRSA-N |
SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
Isomerische SMILES |
CC/C=C\C=C\CCCCCCCCOC(=O)C |
Kanonische SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
Key on ui other cas no. |
50767-79-8 54664-97-0 54664-98-1 30562-09-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















